4,5,6,7-Tetrahydro-1,3-benzothiazol-2-amine hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5,6,7-Tetrahydrobenzo[d]thiazol-2-amine hydrobromide is a chemical compound with the molecular formula C7H11BrN2S.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-Tetrahydrobenzo[d]thiazol-2-amine hydrobromide typically involves the reaction of 2-aminothiophenol with cyclohexanone under acidic conditions to form the benzo[d]thiazole ring. The resulting compound is then treated with hydrobromic acid to obtain the hydrobromide salt .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
4,5,6,7-Tetrahydrobenzo[d]thiazol-2-amine hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various alkylated derivatives .
Scientific Research Applications
4,5,6,7-Tetrahydrobenzo[d]thiazol-2-amine hydrobromide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4,5,6,7-Tetrahydrobenzo[d]thiazol-2-amine hydrobromide involves its interaction with specific molecular targets. For example, it acts as an inhibitor of bacterial DNA gyrase B by binding to the enzyme’s active site, thereby preventing DNA replication and transcription in bacteria . Additionally, it inhibits casein kinase 2 and glycogen synthase kinase-3beta, which are involved in the phosphorylation of tumor suppressor proteins .
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine: Another derivative of benzo[d]thiazole with similar inhibitory properties.
4-Methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine: A methylated derivative with distinct chemical properties.
Uniqueness
4,5,6,7-Tetrahydrobenzo[d]thiazol-2-amine hydrobromide is unique due to its specific inhibitory activity against bacterial DNA gyrase B and its dual kinase inhibition properties. These characteristics make it a valuable compound for research in antibacterial drug development and cancer therapy .
Properties
Molecular Formula |
C7H11BrN2S |
---|---|
Molecular Weight |
235.15 g/mol |
IUPAC Name |
4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine;hydrobromide |
InChI |
InChI=1S/C7H10N2S.BrH/c8-7-9-5-3-1-2-4-6(5)10-7;/h1-4H2,(H2,8,9);1H |
InChI Key |
WFPUHUVFCPZJLW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)N=C(S2)N.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.